![molecular formula C20H25N3O3 B2895550 2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-propylacetamide CAS No. 872860-94-1](/img/structure/B2895550.png)
2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-propylacetamide
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Overview
Description
2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-propylacetamide, also known as CPI-613, is a novel anticancer drug that has gained significant attention in recent years. It is a first-in-class drug that targets the mitochondrial tricarboxylic acid (TCA) cycle, which is a vital metabolic pathway in cancer cells. CPI-613 has shown promising results in preclinical and clinical studies, making it a potential candidate for cancer therapy.
Scientific Research Applications
Synthetic Applications
Chiral Oxazolopiperidone Lactams as Building Blocks : Phenylglycinol-derived oxazolopiperidone lactams, closely related to the core structure of the compound , serve as versatile intermediates for enantioselective synthesis of piperidine-containing natural products and bioactive compounds. These lactams allow for regio- and stereocontrolled introduction of substituents, leading to enantiopure polysubstituted piperidines and complex indole alkaloids (Escolano et al., 2006).
Enantioselective Synthesis of Alkaloids : Starting from a common lactam, researchers have reported the enantioselective synthesis of piperidine, indolizidine, and quinolizidine alkaloids. This showcases the utility of lactams in synthesizing structurally diverse and pharmacologically significant compounds (Amat et al., 2003).
Pharmacological Activity
Antibacterial Activity : Acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores have been synthesized and evaluated for their antibacterial potentials. This research signifies the potential of such derivatives in contributing to the development of new antimicrobial agents (Iqbal et al., 2017).
Synthesis and Anti-bacterial Study : N-substituted derivatives of acetamide have been synthesized and studied for their antibacterial activities, illustrating the broad scope of acetamide derivatives in addressing microbial resistance (Khalid et al., 2016).
Chemical and Biological Synthesis
Synthesis of Polyhydroxylated Piperidine Alkaloids : Demonstrating the versatility of lactams and acetamides, researchers have achieved the synthesis of polyhydroxylated piperidine alkaloids, which are valuable for their medicinal properties (Patil et al., 2001).
Anticancer Effects of Isatin Sulfonamide Derivatives : Investigating the cytotoxic effects of sulfonamide-derived isatins on hepatocellular carcinoma cell lines highlights the potential of structurally related compounds in cancer therapy (Eldeeb et al., 2022).
Mechanism of Action
Target of Action
The primary target of the compound is currently unknown. The compound’s structure suggests it may interact with proteins involved in the folding of other proteins, such as peptidyl-prolyl cis-trans isomerase A .
Mode of Action
This could involve the cis-trans isomerization of proline imidic peptide bonds in oligopeptides .
Biochemical Pathways
It may influence the protein folding pathway, given its potential interaction with peptidyl-prolyl cis-trans isomerase a .
Result of Action
If it does modulate protein folding, it could potentially influence the function of a wide range of proteins, impacting various cellular processes .
properties
IUPAC Name |
2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-propylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3/c1-2-10-21-20(26)19(25)16-13-23(17-9-5-4-8-15(16)17)14-18(24)22-11-6-3-7-12-22/h4-5,8-9,13H,2-3,6-7,10-12,14H2,1H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZMHFJWIFHRHGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(=O)C1=CN(C2=CC=CC=C21)CC(=O)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-propylacetamide |
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